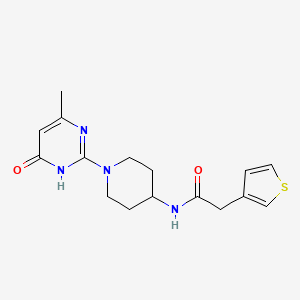

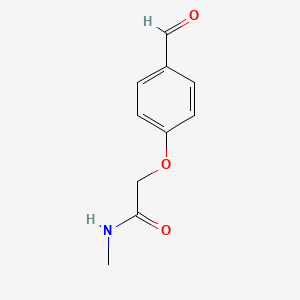

![molecular formula C24H27N3O7S B2501754 2-[[2-[4-[(E)-2-苯乙烯基]磺酰基哌嗪-1-基]乙酰]氨基]苯-1,4-二甲酸二甲酯 CAS No. 790242-14-7](/img/structure/B2501754.png)

2-[[2-[4-[(E)-2-苯乙烯基]磺酰基哌嗪-1-基]乙酰]氨基]苯-1,4-二甲酸二甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate, is a complex organic molecule that appears to contain a benzene-1,4-dicarboxylate core with various substituents including a sulfonylpiperazine moiety and an acetyl amino group. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonyl-containing compounds and their synthesis, properties, and structures, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related sulfonyl compounds involves reactions between different sulfonamides and reagents such as dimethyl-dichlorosilane or chlorosulfonic acid. For example, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was achieved by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane, yielding a product in 68% to 96% yield . Similarly, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-methyl-benzenesulfonamide derivatives with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of the compound of interest, considering the presence of sulfonyl and amino groups in its structure.

Molecular Structure Analysis

The molecular structures of the synthesized sulfonyl compounds were characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction . The crystal structures revealed that these molecules can form molecular crystals with specific space groups and can be linked by short contacts or hydrogen bonds, such as O⋯H-C contacts or C-H⋯O type hydrogen bonds . These structural analyses are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions of the compound of interest.

Chemical Reactions Analysis

The papers discuss the reactivity of sulfonyl compounds in various chemical reactions. For instance, the kinetic investigations of substitution reactions in aqueous solutions for the synthesized isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were correlated with their stereochemical characteristics . Additionally, the reaction of dimethyl heptalene-4,5-dicarboxylates with lithiated methyl sulfones followed by BuLi led to the formation of benzo[a]heptalenes and accompanying products through a series of Michael addition, (sulfonyl)methylation, and cyclization reactions . These reactions highlight the reactivity of sulfonyl groups and could provide insights into the potential chemical behavior of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl-containing compounds are influenced by their molecular structure and the nature of their substituents. The provided papers do not directly discuss the physical properties such as melting point, solubility, or stability of the compounds synthesized. However, the molecular-electronic structure and the intramolecular hydrogen bonds, as well as the charge density on electronegative atoms, were investigated using ab initio quantum-chemical calculations . These properties are important for predicting the behavior of the compound of interest in different environments and could be studied using similar computational methods.

科学研究应用

合成和受体拮抗剂对源自对苯二甲酸二甲酯的磺酰胺的研究已导致了有效的腺苷A2B受体拮抗剂的开发。一种克服标准磺酰胺形成反应中低产率的新型合成方法产生了受体亲和力显着增强的化合物。一种合成的磺酰胺对人A2B受体表现出高选择性和效力,表明在腺苷发挥调节作用的疾病中具有治疗应用的潜力 (罗岩等,2006).

超分子化学和晶体工程已经探索了N供体类型化合物与5-磺基水杨酸的相互作用,展示了氢键对超分子结构的影响。本研究提供了对晶体工程和主客体化学的见解,重点介绍了通过特定分子相互作用形成复杂结构 (王磊等,2011).

抗菌活性磺酰胺衍生物已因其抗菌特性而被研究。研究表明,这些化合物对一系列革兰氏阳性菌和革兰氏阴性菌以及真菌表现出显着的活性。这表明有可能基于磺酰胺化学开发新的抗菌剂 (M. Ghorab等,2017).

冷冻保护和防冻特性源自二甲亚砜(DMSO)类似物的聚两性离子已表现出类似于防冻蛋白的特性,包括抑制冰再结晶。由于它们的细胞毒性较低,并且能够在冷冻保存过程中保持细胞活力和分化潜能,因此这些材料为DMSO作为冷冻保护剂提供了有希望的替代品 (K. Matsumura & S. Hyon, 2009).

属性

IUPAC Name |

dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O7S/c1-33-23(29)19-8-9-20(24(30)34-2)21(16-19)25-22(28)17-26-11-13-27(14-12-26)35(31,32)15-10-18-6-4-3-5-7-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,25,28)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGXKYZFOWLPPZ-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

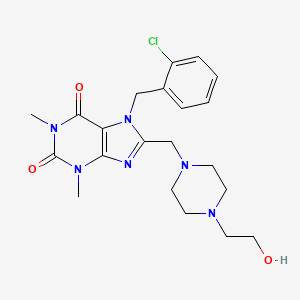

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2501671.png)

![[4-(4-Ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2501672.png)

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2501676.png)

![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)

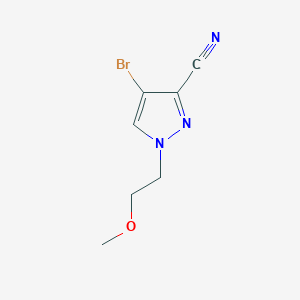

![5-bromo-6-chloro-N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2501685.png)

![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]-3-thienyl}sulfonyl)azepane](/img/structure/B2501687.png)

![4-Cyclopropyl-6-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2501694.png)